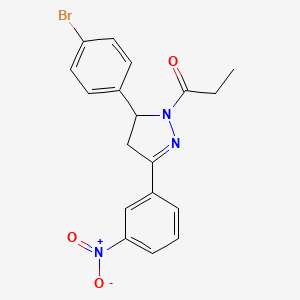![molecular formula C16H16ClN3O4 B4141796 N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
描述
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as AG490, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. The compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are important proteins involved in the regulation of cell growth and differentiation.
作用机制
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2 and preventing the phosphorylation of STAT3. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits cell growth and induces apoptosis (programmed cell death). Inflammatory cytokine production is also reduced by N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, which may have potential therapeutic applications in the treatment of inflammatory diseases. In addition, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied and validated in various experimental systems. It is also relatively easy to synthesize and can be obtained from commercial sources. However, there are some limitations to the use of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. In addition, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of interest is the development of more potent and selective JAK2/STAT3 inhibitors based on the structure of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. Another potential direction is the investigation of the use of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide and its potential applications in the treatment of neurological disorders.
科学研究应用
N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer cells. N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-24-8-7-18-14-6-5-11(9-15(14)20(22)23)16(21)19-13-4-2-3-12(17)10-13/h2-6,9-10,18H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNQGPQQFAQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)
![2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)
![N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4141770.png)
![N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4141776.png)
![4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4141798.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)
![ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4141807.png)


